

Synthesis of 1-methyl-1H-pyrazole-5-boronic acid: A Technical Guide

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Compound of Interest

Compound Name: (1-methyl-1H-pyrazol-5-yl)boronic acid

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This guide provides an in-depth overview of a common and effective synthetic pathway for 1-methyl-1H-pyrazole-5-boronic acid, a valuable building block in medicinal chemistry and drug development. The protocol detailed herein is based on the lithiation of 1-methylpyrazole followed by borylation.

Core Synthesis Pathway

The synthesis of 1-methyl-1H-pyrazole-5-boronic acid is typically achieved through a two-step process commencing with the deprotonation of 1-methylpyrazole at the C5 position using a strong base, followed by quenching the resulting lithiated intermediate with a borate ester. Subsequent hydrolysis yields the desired boronic acid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 1-methyl-1H-pyrazole-5-boronic acid.

Parameter	Value
Starting Material	1-methylpyrazole
Reagents	n-Butyllithium (n-BuLi), Triisopropyl borate
Solvent	Tetrahydrofuran (THF)
Reaction Temperature	-78 °C to 0 °C
Reaction Time	1.5 hours at -78 °C, then overnight warming
Yield	100%
Product Form	Yellow solid

Experimental Protocol

This section provides a detailed methodology for the synthesis of 1-methyl-1H-pyrazole-5-boronic acid.

Materials:

- 1-methylpyrazole (25 mL, 0.3 mol)
- Tetrahydrofuran (THF), anhydrous (500 mL)
- n-Butyllithium (n-BuLi) in hexanes (140 mL, 0.40 mol)
- Triisopropyl borate (280 mL, 1.2 mol)
- 1 N Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Dry ice/isopropanol bath

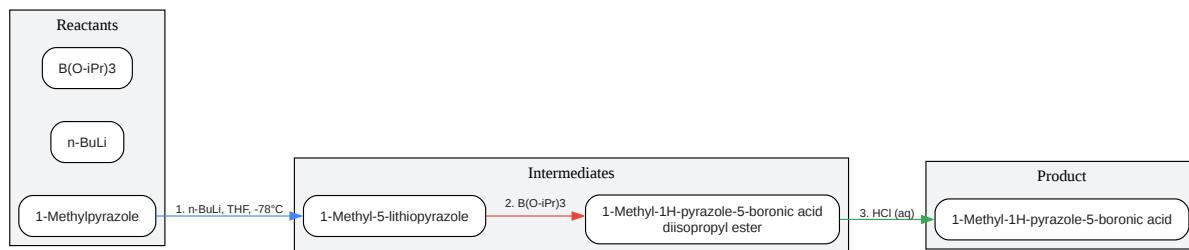
Procedure:

- A solution of 1-methylpyrazole (25 mL, 0.3 mol) in 500 mL of anhydrous tetrahydrofuran (THF) is prepared in a suitable reaction vessel.

- The solution is cooled to -78 °C using a dry ice/isopropanol bath.
- n-Butyllithium (140 mL, 0.40 mol) is added dropwise to the cooled solution via cannula, ensuring the temperature remains at -78 °C.
- The reaction mixture is stirred at -78 °C for 1.5 hours.
- Triisopropyl borate (280 mL, 1.2 mol) is then added to the reaction mixture via cannula.
- The reaction is allowed to slowly warm to 0 °C while stirring overnight.
- The reaction is quenched by adjusting the pH of the mixture to 6 with 1 N hydrochloric acid (HCl).
- The THF is removed under reduced pressure.
- The remaining aqueous phase is extracted with ethyl acetate (2 x 100 mL).
- The product is collected by filtration as a solid.[1]

Synthesis Pathway Visualization

The following diagram illustrates the key steps in the synthesis of 1-methyl-1H-pyrazole-5-boronic acid.



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Caption: Synthesis of 1-methyl-1H-pyrazole-5-boronic acid.

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References

- 1. (1-Methyl-1H-pyrazol-5-yl)-boronic acid | 720702-41-0 [chemicalbook.com]
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